molecular formula C8H11FO4 B13327406 Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid

Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid

Cat. No.: B13327406
M. Wt: 190.17 g/mol
InChI Key: HUMJDKMVLHNTTF-UHFFFAOYSA-N
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Description

Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid is a fluorinated cyclohexane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid typically involves the fluorination of cyclohexane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclohexane ring. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the compound.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1r,4r)-4-amino-1-methylcyclohexane-1-carbonitrile: Another cyclohexane derivative with different functional groups.

    Rel-(1r,4r)-1-hydroxycyclohexane-1,4-dicarboxylic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.

Uniqueness

Rel-(1r,4r)-1-fluorocyclohexane-1,4-dicarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11FO4

Molecular Weight

190.17 g/mol

IUPAC Name

1-fluorocyclohexane-1,4-dicarboxylic acid

InChI

InChI=1S/C8H11FO4/c9-8(7(12)13)3-1-5(2-4-8)6(10)11/h5H,1-4H2,(H,10,11)(H,12,13)

InChI Key

HUMJDKMVLHNTTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)(C(=O)O)F

Origin of Product

United States

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